Cas no 80712-10-3 (N-(methylcarbamoyl)-4-(4-methylphenyl)piperazine-1-carboxamide)

N-(methylcarbamoyl)-4-(4-methylphenyl)piperazine-1-carboxamide structure
80712-10-3 structure
Product name:N-(methylcarbamoyl)-4-(4-methylphenyl)piperazine-1-carboxamide
CAS No:80712-10-3
MF:C14H20N4O2
MW:276.3342
CID:1803818
PubChem ID:3066932

N-(methylcarbamoyl)-4-(4-methylphenyl)piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(methylcarbamoyl)-4-(4-methylphenyl)piperazine-1-carboxamide
    • 1-(4-Methylallophanoyl)-4-(p-tolyl)piperazine
    • 1-Piperazinecarboxamide, N-((methylamino)carbonyl)-4-(4-methylphenyl)-
    • 80712-10-3
    • DTXSID80230520
    • N-((Methylamino)carbonyl)-4-(4-methylphenyl)-1-piperazinecarboxamide
    • Inchi: InChI=1S/C14H20N4O2/c1-11-3-5-12(6-4-11)17-7-9-18(10-8-17)14(20)16-13(19)15-2/h3-6H,7-10H2,1-2H3,(H2,15,16,19,20)
    • InChI Key: OLRVLDTUAMYJQH-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC(=O)NC

Computed Properties

  • Exact Mass: 276.15862589g/mol
  • Monoisotopic Mass: 276.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 64.7Ų

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk